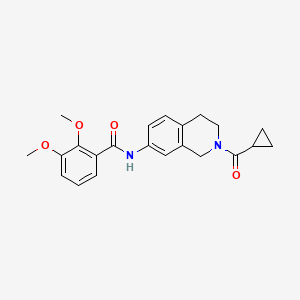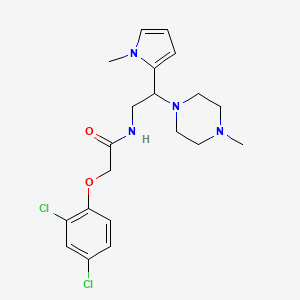![molecular formula C9H10BrNO3 B2504193 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol CAS No. 338416-57-2](/img/structure/B2504193.png)
4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol is a Schiff base derivative, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. These compounds are known for their diverse range of applications, including their use as ligands in coordination chemistry and their biological activities. The papers provided focus on the synthesis, characterization, and theoretical studies of similar Schiff base compounds with bromo, methoxy, and iminomethyl substituents on the phenol ring .
Synthesis Analysis
The synthesis of these compounds generally involves the reaction of substituted salicylaldehydes with amines. For instance, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was synthesized by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, other derivatives were synthesized using corresponding substituted salicylaldehydes and amines, as reported in the papers . These reactions typically yield the Schiff base compounds in their enol form, which is stabilized by an intramolecular hydrogen bond.
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using X-ray single-crystal diffraction, revealing that they crystallize in various space groups with different cell parameters . The geometry of these compounds has been optimized using density functional theory (DFT), and the results show good agreement with the experimental data. The intramolecular hydrogen bond plays a crucial role in stabilizing the molecular conformation .
Chemical Reactions Analysis
The papers do not provide detailed chemical reactions involving the title compound. However, Schiff bases are known to participate in various chemical reactions, including coordination with metal ions to form complexes. The reactivity of these compounds can be studied using computational methods such as Fukui function analysis and molecular electrostatic potential (MEP) maps .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied using spectroscopic techniques such as FT-IR, NMR, and UV/Vis spectroscopy . Theoretical calculations, including DFT and Hartree-Fock (HF) methods, have been used to predict and analyze these properties. The studies reveal the existence of the enol form in the solid state and solvent media, and the dependence of tautomerism on solvent types . Nonlinear optical (NLO) properties and radical scavenging activities have also been investigated, indicating potential applications in materials science and as antioxidants .
Scientific Research Applications
Antibacterial Agent
4-Bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol derivatives have been investigated for their antibacterial activities. A study by Zhou et al. (2015) synthesized and characterized three derivatives of this compound, testing their effectiveness against bacteria like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus using the MTT method (Zhou et al., 2015).
Potential in Cancer Research
Research by Zhao et al. (2004) explored bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds related to 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol. While these compounds were found inactive against human cancer cell lines and microorganisms, they represent a structural class relevant to cancer research (Zhao et al., 2004).
Investigation in Schiff Bases
The compound and its related derivatives have been extensively studied as Schiff bases. A study by Kaştaş et al. (2017) investigated two Schiff bases, including a compound similar to 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol, for their prototropy and radical scavenging activities (Kaştaş et al., 2017).
Exploration in Metal Complexes
The structure and characteristics of metal complexes derived from similar compounds have been a subject of study. An example is the work by Wang et al. (2010), which synthesized and characterized a mononuclear copper(II) complex derived from a related Schiff base (Wang et al., 2010).
Potential Antioxidant and Anticancer Activities
Research into the potential antioxidant and anticancer activities of bromophenol derivatives, including compounds structurally related to 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol, was conducted by Dong et al. (2022). This study highlights the relevance of such compounds in developing therapeutic agents and ingredients for medicinal and food industries (Dong et al., 2022).
properties
IUPAC Name |
4-bromo-2-methoxy-6-[(Z)-methoxyiminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-7(10)3-6(9(8)12)5-11-14-2/h3-5,12H,1-2H3/b11-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIXSEODENXQET-WZUFQYTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NOC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N\OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)


![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)
![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)